N,N',N''-Trimethylbis(hexamethylene)triamine
Description
Historical Context and Development
The development of this compound emerged from the broader exploration of methylated polyamine derivatives during the mid-to-late 20th century. The compound was first catalogued with the Chemical Abstracts Service number 86018-07-7, establishing its formal chemical identity in the scientific literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine, reflecting its complex substitution pattern.
Historical records indicate that the compound's synthesis and characterization were driven by the need for more sophisticated polyamine reagents capable of forming stable complexes with various organic and inorganic substrates. The development timeline shows initial documentation in chemical databases dating to 2005, with subsequent modifications and updates reflecting ongoing research into its properties and applications. The compound represents part of a systematic exploration of methylated polyamine derivatives, where researchers sought to understand how strategic methylation could enhance the coordination properties and stability of polyamine systems.
The intellectual framework for developing such compounds arose from fundamental research into polyamine biochemistry and the recognition that methylated derivatives often exhibit enhanced stability and altered binding characteristics compared to their non-methylated counterparts. This historical context positioned this compound as a valuable tool for advanced chemical research, particularly in areas requiring precise molecular recognition and complex formation.
Classification within Polyamine Compounds
This compound belongs to the broad category of organic polyamines, which are defined as compounds containing two or more amino groups. Within this classification system, it specifically represents a tertiary methylated triamine with an extended aliphatic backbone. The compound's structure features three nitrogen atoms connected by hexamethylene chains, with each nitrogen bearing methyl substituents that significantly alter its chemical behavior compared to primary polyamines.
The classification hierarchy places this compound within several interconnected categories. As a synthetic polyamine, it contrasts with naturally occurring polyamines such as spermidine and spermine, which are found in biological systems. The synthetic nature allows for precise structural control and the incorporation of specific functional groups that may not be present in naturally occurring analogues. The compound's classification as a tertiary triamine indicates that all three nitrogen atoms have been functionalized with methyl groups, creating a fully substituted system with distinct coordination properties.
From a structural chemistry perspective, the compound represents a member of the bis(hexamethylene)triamine family, characterized by two hexamethylene chains linking three nitrogen centers. The systematic methylation pattern creates a compound with intermediate properties between primary polyamines and more heavily substituted derivatives. This positioning within the polyamine classification system makes it particularly valuable for comparative studies examining how substitution patterns affect molecular recognition and binding affinity.
The molecular architecture of this compound exhibits characteristics typical of flexible polyamine chains, with the hexamethylene segments providing conformational freedom while the methyl substituents introduce steric considerations that influence molecular interactions. This combination of flexibility and steric hindrance places the compound in a unique position within polyamine chemistry, offering researchers a tool for probing structure-activity relationships in complex molecular systems.
Relationship to Bis(hexamethylene)triamine
The relationship between this compound and its parent compound bis(hexamethylene)triamine represents a fundamental example of structural modification through methylation. Bis(hexamethylene)triamine, with the molecular formula C12H29N3, serves as the structural foundation upon which the methylated derivative is built. The parent compound features primary amino groups that provide sites for chemical modification, leading to the systematic methylation that produces the trimethyl derivative.
Bis(hexamethylene)triamine itself is recognized as a versatile industrial chemical with applications spanning epoxy resin curing, polyurethane foam production, and corrosion inhibition. The compound serves as a curing agent in epoxy formulations, where its three amino groups enable cross-linking reactions that enhance mechanical properties and chemical resistance. This industrial significance of the parent compound provides context for understanding the potential applications and modifications that led to the development of its methylated derivative.
The structural transformation from bis(hexamethylene)triamine to this compound involves the addition of three methyl groups, one to each nitrogen atom. This modification fundamentally alters the electronic and steric properties of the molecule. While the parent compound retains primary amino groups capable of participating in hydrogen bonding and coordination reactions, the methylated derivative features tertiary amines with reduced hydrogen bonding capacity but enhanced steric bulk around the nitrogen centers.
The comparative analysis reveals that both compounds maintain the flexible hexamethylene backbone that contributes to their conformational adaptability. However, the methylation pattern in this compound introduces specific steric constraints that can influence molecular recognition processes. This relationship exemplifies how systematic chemical modification can tune molecular properties for specialized applications, with the methylated derivative offering distinct advantages in certain coordination chemistry applications where steric effects play important roles.
Significance in Chemistry and Industrial Applications
The significance of this compound in contemporary chemistry stems from its unique combination of structural features that enable specialized applications in coordination chemistry and materials science. Research investigations have demonstrated the compound's particular utility in studying the stability of complexes formed by dicarboxylic ligands with open-chain polyamine systems. This application highlights the compound's value as a research tool for understanding fundamental aspects of molecular recognition and complex formation.
The chemical significance extends to synthetic organic chemistry, where the compound has been employed as a nucleophilic reagent in displacement reactions. Documentation from synthetic chemistry research shows its use in converting tosylated intermediates to amine-functionalized products, demonstrating its effectiveness in nucleophilic substitution processes. This application illustrates the compound's versatility as a building block in complex molecular synthesis, where its multiple nitrogen centers provide sites for further chemical elaboration.
Industrial applications, while more limited than those of the parent bis(hexamethylene)triamine, focus on specialized chemical processing where the methylated structure offers specific advantages. The compound's enhanced stability and altered reactivity profile make it suitable for applications requiring precise control over nitrogen coordination and reduced susceptibility to oxidation compared to primary amines. These characteristics position it as a valuable component in specialized chemical formulations and research applications.
The compound's significance in materials chemistry research includes its investigation as a precursor for advanced material systems and as a probe for understanding structure-property relationships in polyamine-based materials. Research has explored its use in conjunction with quantum dot systems and as a component in polymer coating applications, where its unique structural features contribute to enhanced material properties. These applications demonstrate the compound's relevance to emerging technologies and advanced materials research.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H35N3 | |
| Molecular Weight | 257.46 g/mol | |
| CAS Registry Number | 86018-07-7 | |
| Density | 0.857 g/mL at 25°C | |
| Refractive Index | n20/D 1.462 | |
| Flash Point | >230°F |
The research significance of this compound continues to evolve as new applications are discovered in coordination chemistry, materials science, and synthetic organic chemistry. Its unique structural features, combining flexible polyamine chains with strategic methylation, position it as a valuable tool for advancing our understanding of molecular recognition processes and developing new chemical technologies.
Properties
IUPAC Name |
N,N'-dimethyl-N'-[6-(methylamino)hexyl]hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35N3/c1-16-12-8-4-6-10-14-18(3)15-11-7-5-9-13-17-2/h16-17H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPZJBVIVCMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)CCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402317 | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86018-07-7 | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-Trimethylbis(hexamethylene)triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Overview
The preparation of N,N',N''-Trimethylbis(hexamethylene)triamine generally involves:
- Formation of bis(hexamethylene)triamine as a key intermediate.
- Subsequent methylation of the nitrogen atoms to yield the trimethylated derivative.
The synthetic route is closely related to the chemistry of hexamethylenediamine derivatives and involves nitrile hydrogenation and amine functionalization.
Preparation of Bis(hexamethylene)triamine (BHMT)
Bis(hexamethylene)triamine is the precursor to the trimethylated compound and is prepared from 6-aminohexanenitrile, which itself is a byproduct or intermediate in hexamethylenediamine manufacture.
Starting Material: 6-aminohexanenitrile, obtained from partial hydrogenation of adiponitrile or as a byproduct from hexamethylenediamine production.
Reaction Conditions: The initial reaction is typically conducted at 50–250°C, preferably 140–200°C, with a conversion target of 25–50%. The reaction may be run at atmospheric or varied pressures (0.1 to 5 atm), often with inert gas bubbling to remove ammonia.
Hydrogenation: The nitrile group is hydrogenated using catalysts such as Raney cobalt, Raney nickel, or supported cobalt/nickel catalysts with chromium promoters (0.5–6% Cr by weight). Hydrogenation occurs at 75–200°C (preferably 110–150°C) and 300–5000 psig hydrogen pressure.
Catalyst Systems: Can be run in fixed-bed or slurry systems, with catalyst loading from 0.5 to 20% by weight relative to 6-aminohexanenitrile.
Product Isolation: BHMT is isolated by distillation, achieving nearly 100% yield based on conversion.
| Step | Parameter | Range/Details |
|---|---|---|
| Temperature (first reaction) | 50–250°C | Preferably 140–200°C |
| Pressure | 0.1–5 atm | Atmospheric or adjusted |
| Catalyst | Raney Co, Raney Ni, supported Co/Ni with Cr promoter | 0.5–6% Cr by weight |
| Hydrogenation Temperature | 75–200°C | Preferably 110–150°C |
| Hydrogen Pressure | 300–5000 psig | - |
| Catalyst Concentration | 0.5–20% w/w | Preferably 5–15% |
| Product Yield | ~100% | Based on 6-aminohexanenitrile |
This method is well-documented in patent literature as a robust industrial process for BHMT preparation.
Methylation to Form this compound
The methylation of bis(hexamethylene)triamine to yield the N,N',N''-trimethyl derivative involves selective alkylation of the nitrogen atoms.
Methylating Agents: Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde with formic acid (Eschweiler–Clarke reaction).
Reaction Conditions: Controlled to avoid over-alkylation or quaternization; often performed in polar solvents such as methanol or ethanol under reflux.
Purification: The product is purified by distillation or recrystallization to remove unreacted starting materials and side products.
While specific experimental details for this compound are less frequently published, the methylation of polyamines like BHMT follows classical amine methylation protocols well-established in organic synthesis.
Alternative Synthetic Routes and Functionalization
Polymer Conjugation: The compound can be further functionalized or conjugated to polymers using carbodiimide chemistry (e.g., with CDI, EDC, DCC) to form carbamate or amide linkages. This is relevant for applications in gene delivery or polymer crosslinking.
Asymmetric Amines: Variants with asymmetric amine groups are synthesized for specific reactivity or binding properties, which may involve selective protection/deprotection strategies during synthesis.
Research Findings and Applications Related to Preparation
The compound has been used as a DNA-binding moiety in synthetic polyamides designed to recognize telomeric DNA sequences, indicating the importance of purity and defined substitution patterns achieved through careful synthesis.
The preparation methods ensure high affinity and specificity in biological applications, which depend critically on the chemical integrity of the trimethylated polyamine.
Summary Table: Preparation Methods
| Preparation Stage | Starting Material | Key Reagents/Catalysts | Conditions | Product Isolation | Notes |
|---|---|---|---|---|---|
| 1. BHMT Synthesis | 6-aminohexanenitrile | Raney Co/Ni catalyst with Cr promoter | 140–200°C, 0.1–5 atm, H2 pressure 300–5000 psig | Distillation | High yield (~100%), solvent-free preferred |
| 2. Methylation | BHMT | Methyl iodide, dimethyl sulfate, or formaldehyde/formic acid | Reflux in polar solvent | Distillation/recrystallization | Controlled to avoid over-alkylation |
| 3. Functionalization (optional) | This compound | Carbodiimides (CDI, EDC, DCC) | Mild conditions | Purification by chromatography | For polymer conjugation or crosslinking |
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Trimethylbis(hexamethylene)triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted amines, amine oxides, and reduced amine derivatives .
Scientific Research Applications
N,N’,N’'-Trimethylbis(hexamethylene)triamine has a wide range of applications in scientific research:
Biology: The compound is employed in the investigation of polyamine interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, particularly in the modulation of polyamine pathways, is ongoing.
Mechanism of Action
The mechanism of action of N,N’,N’'-Trimethylbis(hexamethylene)triamine involves its interaction with dicarboxylic ligands to form stable complexes. These interactions are facilitated by the polyamine structure, which allows for multiple points of attachment to the ligand. The molecular targets include various carboxylate groups, and the pathways involved are primarily related to the stabilization of these complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations:
- Structural Differences : this compound is distinguished from BHMT by methyl substitution on all three amines, reducing hydrogen-bonding capacity. In contrast, N,N,N',N'-Tetramethyl-1,6-hexanediamine has a linear structure with two dimethyl groups, limiting its branching .
- Reactivity : BHMT shows low conversion (12%) in ureido functionalization due to steric hindrance from its branched structure, whereas linear amines like N,N′-dimethyl-1,3-propanediamine achieve 97% conversion . The trimethylated variant may exhibit even lower reactivity due to tertiary amines.
- Biological Effects : BHMT uniquely inhibits mitochondrial membrane permeability without enhancing Ca²⁺ uptake, a property linked to its elongated hydrophobic chains . The trimethyl analog’s effects remain unexplored but may differ due to altered hydrophobicity.
Market and Commercial Landscape
Insights:
- BHMT dominates the market due to established applications in drilling fluids and polymers, with Invista leading production . The trimethyl variant’s niche applications (e.g., specialty coatings) may limit its market presence.
Biological Activity
N,N',N''-Trimethylbis(hexamethylene)triamine (TMBHT) is a polyamine compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its potential applications.
- Molecular Formula : C15H35N3
- Molecular Weight : 257.46 g/mol
- CAS Number : 86018-07-7
- Density : 0.857 g/mL at 25ºC
- Boiling Point : 332.9ºC at 760 mmHg
- Synonyms : N,N',N''-trimethyldihesamethylenetriamine, this compound
TMBHT functions primarily as a polycationic agent, which allows it to interact with negatively charged cellular components, such as bacterial membranes and nucleic acids. Its biological activity is attributed to several mechanisms:
- Antimicrobial Activity : TMBHT exhibits a strong ability to disrupt bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
- Anticancer Properties : Research has indicated that TMBHT can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.
- Stabilization of Complexes : TMBHT is utilized in studies investigating the stability of complexes formed by dicarboxylic ligands with open-chain polyammonium cations, which is crucial for drug delivery systems.
Antimicrobial Activity
A study conducted by Haldar et al. explored the structure-activity relationship of quaternary ammonium compounds (QACs) based on TMBHT. The findings indicated that increasing hydrophobicity enhanced antibacterial activity against strains such as E. faecalis and MRSA, with minimum inhibitory concentrations (MICs) demonstrating significant potency (1 µg/mL against MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| TMBHT | 1 | MRSA |
| TMBHT | >250 | VanA E. faecalis |
Anticancer Activity
In another investigation, polysaccharides derived from fungi showed synergistic effects when combined with TMBHT, enhancing its anticancer properties against colon cancer cells (HT-29). The combination treatment resulted in an IC50 value of 202.98 µg/mL, indicating effective inhibition of cell proliferation .
Mechanistic Insights
Research has also focused on the molecular interactions of TMBHT with amyloid-beta aggregates, suggesting potential implications for Alzheimer's disease treatment due to its ability to alter aggregation rates . This highlights TMBHT's versatility beyond antimicrobial and anticancer applications.
Q & A
Q. What are the established synthetic routes for N,N',N''-Trimethylbis(hexamethylene)triamine, and what analytical methods are critical for confirming its purity and structure?
Methodological Answer: The compound is primarily synthesized via nitrile reduction of adiponitrile, often as a byproduct of hexamethylenediamine production . Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): Used to confirm hydrogen and carbon environments (e.g., distinguishing primary, secondary, and tertiary amines). Example: -NMR and -NMR spectra resolve backbone methylene groups and amine substituents .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies N–H stretching (3200–3400 cm) and C–N vibrations (1100–1250 cm) .
- Mass Spectrometry (MS): Validates molecular weight (215.39 g/mol) and fragmentation patterns .
- Elemental Analysis (CHN): Confirms stoichiometric ratios of C, H, and N .
Q. What are the primary applications of this compound in academic research?
Methodological Answer: The compound is utilized as:
- Epoxy Resin Curing Agent: Its tertiary amine structure accelerates crosslinking. Optimize curing by adjusting stoichiometry (amine:epoxy ratio) and thermal conditions (e.g., 60–100°C) .
- Polymer Precursor: Acts as a chain extender in polyurethanes or polyamides. Monitor reaction kinetics via gel permeation chromatography (GPC) to track molecular weight changes .
- Chelating Agent: Modifies metal coordination complexes (e.g., Ni(II) or Co(III)) for catalytic studies. Characterize coordination geometry using UV-Vis and molar conductivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced chelation properties?
Methodological Answer: Derivatives like Bis(hexamethylene triamine penta(methylene phosphonic acid)) (BHMTPMPA) are synthesized via phosphonation. Key steps:
Phosphonic Acid Coupling: React with methylphosphonic acid under reflux (120°C, 24 hr) in acidic media. Monitor pH (<3) to prevent side reactions .
Purification: Use ion-exchange chromatography to isolate the sodium salt form. Validate purity via -NMR to confirm phosphonate group integration .
Scale Inhibition Testing: Evaluate chelation efficiency using calcium ion titration (ASTM D511) and dynamic scale loop tests (200 ppm Ca, 80°C) .
Q. How can computational modeling resolve discrepancies in reported thermodynamic properties (e.g., solubility, stability) of this compound?
Methodological Answer: Discrepancies in solubility (e.g., 98% purity vs. mixed amine byproducts) can be addressed via:
- Molecular Dynamics (MD) Simulations: Model solvation free energy in water or organic solvents (e.g., methanol) using force fields like OPLS-AA. Compare with experimental data from gravimetric analysis .
- Density Functional Theory (DFT): Calculate pKa values of amine groups to predict pH-dependent stability. Validate with potentiometric titration .
Q. What strategies mitigate contradictory data in the biological activity of this compound complexes (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Contradictions arise from ligand-metal ratio variations. Systematic approaches include:
- Dose-Response Assays: Test Ni(II) or Co(III) complexes across concentrations (1–100 µM) in cancer cell lines (e.g., HeLa) and bacterial models (e.g., E. coli). Use MTT assays for cytotoxicity and broth microdilution for MIC values .
- Structural-Activity Relationship (SAR) Studies: Modify alkyl chain length (C6 vs. C4) to alter lipophilicity. Measure logP via shake-flask method and correlate with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
